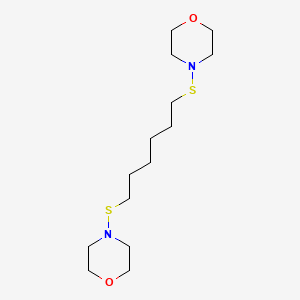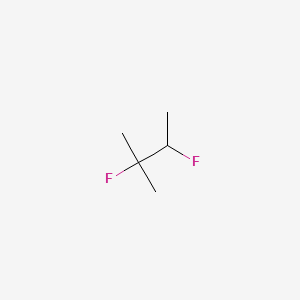
2,3-Difluoro-2-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-2-methylbutane is an organic compound belonging to the class of alkanes It is characterized by the presence of two fluorine atoms attached to the second and third carbon atoms of a butane chain, with a methyl group attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-2-methylbutane typically involves the fluorination of suitable precursors. One common method is the deoxofluorination of alcohols using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or diethylaminosulfur trifluoride (DAST). These reagents convert alcohols to alkyl fluorides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Difluoro-2-methylbutane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used to replace fluorine atoms with iodine.
Elimination: Strong bases like potassium tert-butoxide can induce elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium iodide would yield 2,3-diiodo-2-methylbutane, while elimination with potassium tert-butoxide would produce 2-methyl-2-butene.
Aplicaciones Científicas De Investigación
2,3-Difluoro-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in spectroscopic studies.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-2-methylbutane in chemical reactions involves the interaction of its fluorine atoms with various reagents. The fluorine atoms can act as leaving groups in substitution reactions or participate in the formation of double bonds in elimination reactions. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-3-methylbutane: Similar in structure but with fluorine atoms on the second carbon.
2,3-Dichloro-2-methylbutane: Similar structure with chlorine atoms instead of fluorine.
2,3-Dibromo-2-methylbutane: Similar structure with bromine atoms instead of fluorine.
Uniqueness
2,3-Difluoro-2-methylbutane is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties compared to its chloro and bromo analogs. Fluorine atoms are highly electronegative and can significantly influence the reactivity and stability of the compound.
Propiedades
Número CAS |
53731-25-2 |
|---|---|
Fórmula molecular |
C5H10F2 |
Peso molecular |
108.13 g/mol |
Nombre IUPAC |
2,3-difluoro-2-methylbutane |
InChI |
InChI=1S/C5H10F2/c1-4(6)5(2,3)7/h4H,1-3H3 |
Clave InChI |
MUAQWCQCBTYAPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14650506.png)
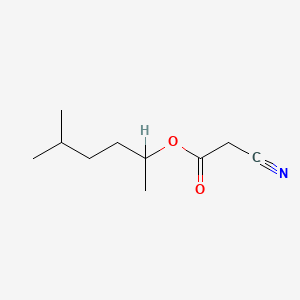

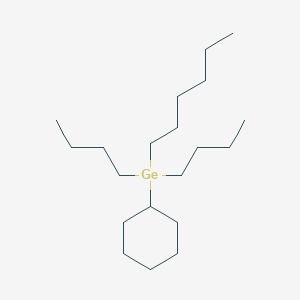

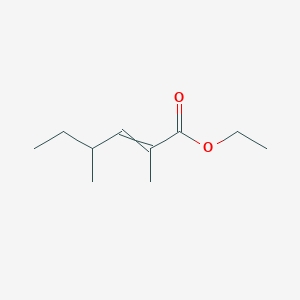
![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)
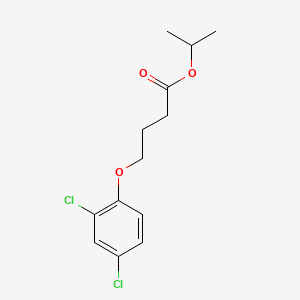
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)
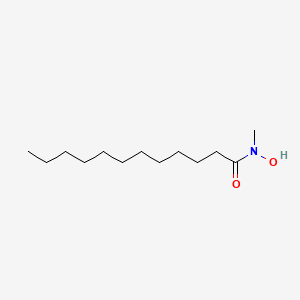
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
